molecular formula C11H9BrN2O2 B2438723 1-(2-Bromobenzyl)-1H-imidazole-5-carboxylic acid CAS No. 1439896-58-8

1-(2-Bromobenzyl)-1H-imidazole-5-carboxylic acid

Cat. No.: B2438723
CAS No.: 1439896-58-8
M. Wt: 281.109
InChI Key: AKIMFIYOMLRPII-UHFFFAOYSA-N
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Description

1-(2-Bromobenzyl)-1H-imidazole-5-carboxylic acid is an organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a bromobenzyl group attached to the imidazole ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it a valuable entity in various fields of scientific research, including chemistry, biology, and medicine.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromobenzyl)-1H-imidazole-5-carboxylic acid typically involves the reaction of 2-bromobenzyl bromide with imidazole-5-carboxylic acid under suitable conditions. One common method is the Ullmann coupling process, which uses copper as a catalyst to facilitate the formation of the desired product . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to ensure the reaction proceeds efficiently.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromobenzyl)-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Sodium iodide, potassium carbonate, and DMF.

    Oxidation Reactions: Hydrogen peroxide or other oxidizing agents.

    Reduction Reactions: Sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate.

Major Products Formed:

  • Substituted imidazole derivatives.
  • Oxidized or reduced imidazole compounds.
  • Coupled products with various functional groups.

Scientific Research Applications

1-(2-Bromobenzyl)-1H-imidazole-5-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-(2-Bromobenzyl)-1H-imidazole-5-carboxylic acid is unique due to the combination of the bromobenzyl group, imidazole ring, and carboxylic acid group. This unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound in scientific research.

Properties

IUPAC Name

3-[(2-bromophenyl)methyl]imidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c12-9-4-2-1-3-8(9)6-14-7-13-5-10(14)11(15)16/h1-5,7H,6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKIMFIYOMLRPII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC=C2C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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